2-(Methacryloyloxy)ethyl acetoacetate
Overview
Description
2-(Methacryloyloxy)ethyl acetoacetate is a versatile chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . It is known for its methylene active properties and is commonly used in various polymerization processes. This compound is also referred to as (2-Acetoacetoxy)ethyl methacrylate or Ethylene glycol monoacetoacetate monomethacrylate .
Mechanism of Action
Target of Action
The primary target of 2-(Methacryloyloxy)ethyl acetoacetate is the acrylic polymer backbone. The compound, also known as 2-(methacryloyloxy)ethyl 3-oxobutanoate, is a methylene active compound . It is used in the synthesis of various compounds and can act as a polymerizable chelating agent for metal alkoxides .
Mode of Action
This compound interacts with its targets by forming chelates with metal salts . This interaction results in the modification of the physical properties of acrylic polymers, decreasing solution viscosity, and lowering the glass transition temperature .
Biochemical Pathways
The compound affects the polymerization pathway. It is directed towards the formation of a hybrid organic-inorganic system using a modifying agent such as this compound . This compound offers the possibility of being organically polymerizable due to the presence of unsaturated C=C bonds in the molecule .
Pharmacokinetics
The compound is known to bind to proteins , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of acrylic polymers. It decreases solution viscosity and lowers the glass transition temperature . This results in the formation of polymerizable oxide precursors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound forms explosive mixtures with air on intense heating . Therefore, the temperature and presence of air can significantly impact the compound’s reactivity and safety.
Biochemical Analysis
Biochemical Properties
2-(Methacryloyloxy)ethyl acetoacetate plays a significant role in biochemical reactions due to its ability to form chelates with metal salts and participate in condensation reactions and cross-linking . It interacts with various enzymes and proteins, promoting adhesion to metal surfaces and forming polymerizable oxide precursors . The compound’s methylene active group allows it to bind to proteins, facilitating its use in coatings and adhesives .
Cellular Effects
This compound influences cell function by modifying the physical properties of acrylic polymers, decreasing solution viscosity, and lowering the glass transition temperature . It enhances the elasticity and toughness of coatings, making them more resistant to corrosion . The compound’s ability to form chelates with metal ions improves adhesion to metal layers, which is crucial in various cellular processes .
Molecular Mechanism
At the molecular level, this compound acts as a bidentate ligand, forming chelates with metal ions and participating in organic polymerization due to the presence of unsaturated carbon-carbon bonds . This dual functionality allows it to stabilize metal alkoxides and control their chemical reactivity . The compound’s interactions with biomolecules, such as proteins and enzymes, facilitate its role in biochemical reactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and resistance to degradation over time . Studies have shown that the compound remains stable under various conditions, maintaining its chemical properties and effectiveness in biochemical applications . Long-term effects on cellular function have been observed, with the compound consistently promoting adhesion and enhancing the physical properties of coatings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances adhesion and modifies the physical properties of coatings without causing adverse effects . At higher doses, potential toxic effects may be observed, necessitating careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound’s methylene active group allows it to participate in condensation reactions and cross-linking, affecting metabolic flux and metabolite levels . Its role as a chelating agent further influences metabolic pathways by stabilizing metal ions and facilitating their incorporation into biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in biochemical applications . The compound’s ability to form chelates with metal ions also influences its transport and distribution within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications . These modifications ensure the compound’s activity and function within particular cellular compartments or organelles . The compound’s interactions with biomolecules, such as proteins and enzymes, further influence its subcellular localization and effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methacryloyloxy)ethyl acetoacetate can be synthesized through the esterification of methacrylic acid with ethylene glycol monoacetoacetate . The reaction typically involves the use of an acid catalyst, such as sulfuric acid , and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques, such as vacuum distillation , ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methacryloyloxy)ethyl acetoacetate undergoes various chemical reactions, including:
Polymerization: It can participate in free radical polymerization due to the presence of the methacryloyloxy group.
Condensation Reactions: The functional groups present in the compound allow it to undergo condensation reactions, forming cross-linked polymers.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Chelation: Metal alkoxides, such as titanium isopropoxide or zirconium propoxide , are used to form chelates.
Condensation Reactions: Catalysts like acidic or basic catalysts are employed to facilitate condensation reactions.
Major Products Formed
Scientific Research Applications
2-(Methacryloyloxy)ethyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of copolymers and as a chelating agent for metal ions.
Biology: The compound is employed in the development of bio-compatible materials and drug delivery systems.
Medicine: It is investigated for its potential in creating medical adhesives and coatings for medical devices.
Industry: The compound is used in the formulation of high-performance coatings, adhesives, and sealants.
Comparison with Similar Compounds
Similar Compounds
- (2-Acetoacetoxy)ethyl methacrylate
- Ethylene glycol monoacetoacetate monomethacrylate
- Bis[2-(methacryloyloxy)ethyl] phosphate
- 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
Uniqueness
2-(Methacryloyloxy)ethyl acetoacetate is unique due to its dual functionality, allowing it to participate in both polymerization and chelation reactions. This versatility makes it highly valuable in various applications, from material science to biomedical engineering .
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11/h1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDVWXAVKPRHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65188-70-7 | |
Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65188-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7041388 | |
Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
21282-97-3, 21282-96-2 | |
Record name | 2-(Acetoacetoxy)ethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21282-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Acetoacetoxy)ethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-methyl-1-oxoallyl)oxy]ethyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(ACETOACETOXY)ETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3EW3HZF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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